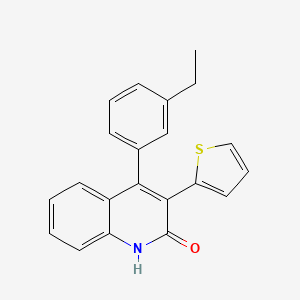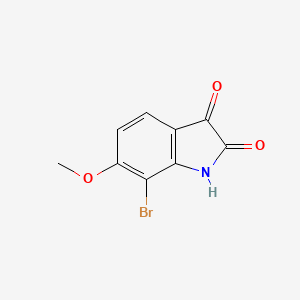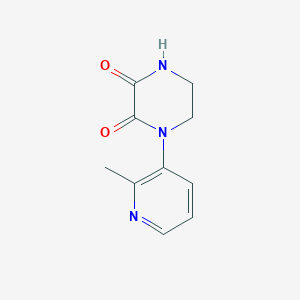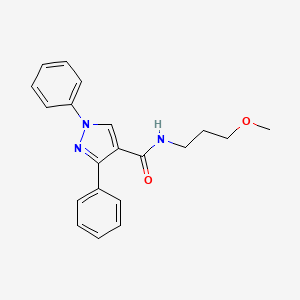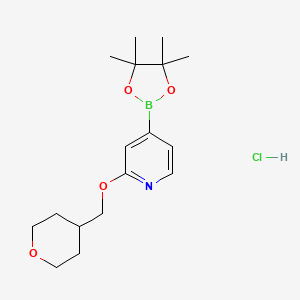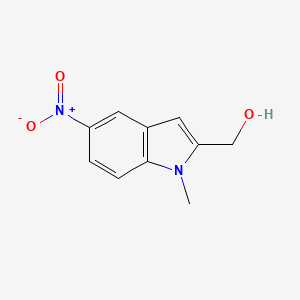
(1-methyl-5-nitro-1H-indol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-5-nitroindol-2-yl)methanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a nitro group at the 5-position, a methyl group at the 1-position, and a methanol group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-nitroindol-2-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The nitro group can be introduced through nitration reactions, and the methyl group can be added via alkylation reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
(1-methyl-5-nitroindol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of (1-methyl-5-nitroindol-2-yl)aldehyde or (1-methyl-5-nitroindol-2-yl)carboxylic acid.
Reduction: Formation of (1-methyl-5-aminoindol-2-yl)methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
(1-methyl-5-nitroindol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1-methyl-5-nitroindol-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also interact with specific receptors and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-nitroindole: Lacks the methyl and methanol groups but shares the nitro group at the 5-position.
1-methylindole: Lacks the nitro and methanol groups but shares the methyl group at the 1-position.
Uniqueness
(1-methyl-5-nitroindol-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioactive compound, while the methanol group provides additional sites for chemical modification .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
(1-methyl-5-nitroindol-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O3/c1-11-9(6-13)5-7-4-8(12(14)15)2-3-10(7)11/h2-5,13H,6H2,1H3 |
InChIキー |
MBSMTXXPUHXSSE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
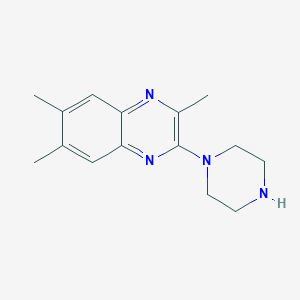
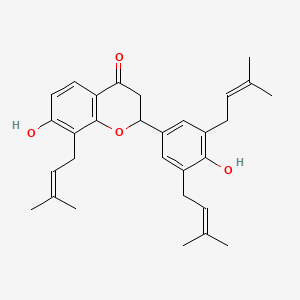
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

